tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Description

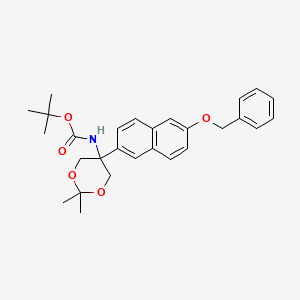

The compound tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a structurally complex molecule featuring a naphthalene core substituted with a benzyloxy group at position 6. This naphthalene moiety is integrated into a 2,2-dimethyl-1,3-dioxane ring, which is further functionalized with a tert-butyl carbamate group. The compound’s design combines aromaticity, steric protection (via the tert-butyl group), and conformational rigidity (from the dioxane ring), making it suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl N-[2,2-dimethyl-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-26(2,3)34-25(30)29-28(18-32-27(4,5)33-19-28)23-13-11-22-16-24(14-12-21(22)15-23)31-17-20-9-7-6-8-10-20/h6-16H,17-19H2,1-5H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMQDFOUHONGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737251 | |

| Record name | tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225347-14-7 | |

| Record name | tert-Butyl {5-[6-(benzyloxy)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves multiple steps, starting with the preparation of the benzyloxy-substituted naphthalene derivative. This is followed by the formation of the dioxane ring and the introduction of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving the overall yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy group or to modify the naphthalene ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, the compound is compared below with related carbamate- and naphthalene-containing derivatives.

Structural and Functional Group Variations

The entry above assumes inclusion of CF3 as per .

Key Comparative Insights

Substituent Effects on Lipophilicity: The trifluoromethyl (CF3) group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs like CAS 122745-36-2. This enhances membrane permeability, a critical factor in drug design . In contrast, the diethylamino and hydroxyl groups in CAS 1630086-22-4 improve aqueous solubility, making it more suitable for formulations requiring polar solvents .

Synthetic Utility :

- The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses (e.g., in peptide analogs as seen in and ) .

- Boronate esters (e.g., S13 in ) and silane-protected intermediates () highlight the versatility of carbamate derivatives in cross-coupling reactions .

Biological Relevance :

- Compounds like the target are often intermediates in drug discovery, such as WDR5 degraders () or kinase inhibitors (). The CF3 group may enhance binding affinity to hydrophobic enzyme pockets .

Biological Activity

Tert-butyl (5-(6-(benzyloxy)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉NO₅

The structure includes a dioxane ring and a benzyloxy group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

- Antioxidant Activity : Compounds with dioxane moieties have been shown to scavenge free radicals.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like amyloid-beta (Aβ), suggesting potential applications in neurodegenerative diseases.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, including acetylcholinesterase.

In Vitro Studies

In vitro assays have been conducted to evaluate the protective effects of this compound against oxidative stress and neurotoxicity. For instance:

- Cell Culture Models : The compound was tested on astrocyte cell cultures exposed to Aβ. Results indicated a reduction in cell death and inflammatory markers such as TNF-α, suggesting a protective effect against oxidative stress .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in vivo:

- Scopolamine-Induced Memory Impairment : In a rat model, the compound was administered to evaluate its effects on memory impairment induced by scopolamine. The results showed a decrease in memory deficits compared to control groups .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds that may reflect similar properties for this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro with reduced oxidative stress markers. |

| Study 2 | Showed neuroprotective effects against Aβ-induced toxicity in astrocytes. |

| Study 3 | Indicated improved cognitive function in scopolamine-treated rats when administered with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.